2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Shows significant antitubercular activity.
Properties
Molecular Formula |
C17H19ClN4 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C17H19ClN4/c1-4-8-19-15-9-11(2)20-17-12(3)16(21-22(15)17)13-6-5-7-14(18)10-13/h5-7,9-10,19H,4,8H2,1-3H3 |
InChI Key |
CERSIRKDHWGLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=CC=C3)Cl)C)C |
Origin of Product |
United States |
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